molecular formula C10H15NO4S B5132534 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol

1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol

Cat. No. B5132534
M. Wt: 245.30 g/mol
InChI Key: LJQQWZNLEHHJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-3-(2-pyridinylsulfonyl)-2-propanol, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the class of sulfonylurea compounds and has been shown to have a significant effect on glucose metabolism. In

Mechanism of Action

1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol works by inhibiting the activity of ATP-sensitive potassium (KATP) channels in the pancreas, which leads to an increase in insulin secretion. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have a significant effect on glucose metabolism. In animal studies, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to increase insulin secretion and decrease blood glucose levels. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is its specificity for KATP channels and COX-2, making it a potential therapeutic agent for diabetes and inflammatory diseases. However, the moderate yield and purity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol make it challenging to obtain in large quantities for lab experiments. Additionally, the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol at high doses needs to be carefully evaluated.

Future Directions

Future research on 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies are needed to evaluate the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol and its long-term effects. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could also be studied in combination with other therapeutic agents to enhance its efficacy. Finally, the potential use of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol in the treatment of other diseases should be explored.

Synthesis Methods

The synthesis of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol involves the reaction of 2-pyridinesulfonyl chloride with 1-ethoxy-2-propanol in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques. The yield of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is typically moderate, and the purity of the compound is critical for its use in scientific research.

Scientific Research Applications

1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic properties. It has been shown to have a significant effect on glucose metabolism, making it a promising candidate for the treatment of diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-ethoxy-3-pyridin-2-ylsulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-2-15-7-9(12)8-16(13,14)10-5-3-4-6-11-10/h3-6,9,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQQWZNLEHHJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CS(=O)(=O)C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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